Cas no 23346-25-0 (p-Toluidine-d3 (methyl-d3))

Technical Introduction: p-Toluidine-d3 (methyl-d3) p-Toluidine-d3 (methyl-d3) is a deuterated analog of p-toluidine, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced interference in structural and mechanistic studies. Its high isotopic purity (>98%) ensures reliable performance in quantitative analyses and tracer applications. p-Toluidine-d3 is particularly valuable in pharmaceutical and chemical research, where precise tracking of molecular interactions and metabolic pathways is required. The compound’s stability and compatibility with organic synthesis further support its use in advanced research applications.
p-Toluidine-d3 (methyl-d3) structure
p-Toluidine-d3 (methyl-d3) structure
Product Name:p-Toluidine-d3 (methyl-d3)
CAS No:23346-25-0
MF:C7H9N
MW:110.171546697617
CID:251968
PubChem ID:45785210
Update Time:2025-05-27

p-Toluidine-d3 (methyl-d3) Chemical and Physical Properties

Names and Identifiers

    • p-Toluidine-a,a,a-d3 (8CI)
    • (4-methylbenzoyl)hydrazine
    • 4-methylbenzoic acid hydrazide
    • 4-Methylbenzoylhydrazine
    • 4-toluic hydrazide
    • 4-trideuteriomethyl-aniline
    • d3-p-Aminotoluol
    • p-methyl benzoic ac
    • p-Methylbenzohydrazide
    • p-methylbenzoic acid hydrazide
    • p-Methylbenzoylhydrazine
    • p-Toluic acid hydrazide
    • p-toluic hydrazide
    • p-Toluoylhydrazine
    • p-Trideuteromethylanilin
    • Trideutero-p-toluidin
    • AKOS015944728
    • 4-(trideuteriomethyl)aniline
    • 23346-25-0
    • 4-(Methyl-d3)-aniline
    • P-TOLUIDINE-D3 (METHYL-D3)
    • D98170
    • 4-(?H?)methylaniline
    • SCHEMBL12223985
    • Benzenamine, 4-(methyl-d3)- (ACI); 4-(Methyl-d3)benzenamine (ACI); p-Toluidine-a,a,a-d3 (8CI); p-Trideuteriomethylaniline; p-Toluidine-d3 (methyl-d3)
    • p-Toluidine-d3 (methyl-d3)
    • Inchi: 1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3
    • InChI Key: RZXMPPFPUUCRFN-FIBGUPNXSA-N
    • SMILES: NC1C=CC(C([2H])([2H])[2H])=CC=1

Computed Properties

  • Exact Mass: 110.092329529g/mol
  • Monoisotopic Mass: 110.092329529g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 62.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

p-Toluidine-d3 (methyl-d3) Pricemore >>

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